4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine
Overview
Description
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine is a chemical compound characterized by a bromine atom and a thiophen-2-ylmethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine typically involves the following steps:
Bromination: The starting material, pyrimidine, undergoes bromination to introduce the bromine atom at the 4-position.
Thiophen-2-ylmethyl Group Addition: The thiophen-2-ylmethyl group is then introduced through a suitable reaction, such as a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Bromide ions (Br-)
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism by which 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and thiophen-2-ylmethyl group can influence the compound's reactivity and binding affinity to biological targets, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: This compound has a similar bromine atom but differs in the presence of a trifluoromethoxy group.
4-Bromo-6-(thiophen-2-yl)pyrimidine: This compound lacks the methyl group present in the thiophen-2-ylmethyl moiety.
Uniqueness: 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine is unique due to its specific combination of bromine and thiophen-2-ylmethyl groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-6-(thiophen-2-ylmethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDTYGYEDUTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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